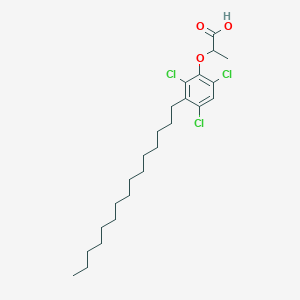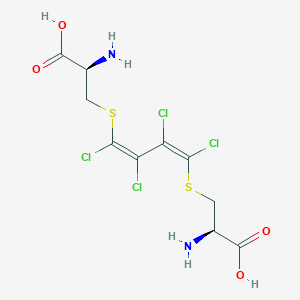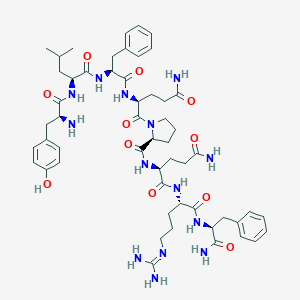
Naphthalene-1,4-dicarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Naphthalene-1,4-dicarbonitrile and related compounds involves several steps, including ring-opening reactions and palladium-catalyzed cyanation processes. A high-yielding synthesis method for 8-halonaphthalene-1-carbonitriles has been developed, which includes the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine followed by a palladium-catalyzed cyanation to produce Naphthalene-1,8-dicarbonitrile as well (Noland, Narina, & Britton, 2011).
Molecular Structure Analysis
The molecular structure of Naphthalene-1,4-dicarbonitrile derivatives exhibits significant diversity. One study on a related compound, 2,7-Bis(3,4-dicyanophenoxy)naphthalene, highlighted the asymmetric conformation of the molecule and its stabilization by weak C—H⋯N interactions (Ocak et al., 2004). This suggests a complex interplay of forces in the crystalline structures of these compounds.
Chemical Reactions and Properties
Naphthalene-1,4-dicarbonitrile participates in various chemical reactions, including photochemical reactions with methylbenzenes (Albini & Spreti, 1984) and light-induced [2 + 2] cycloadditions (Düpp, Erian, & Henkel, 1993). These studies demonstrate the reactivity of NDC under various conditions, leading to the formation of complex products.
Physical Properties Analysis
The preparation and investigation of one-dimensional sub-microstructures of Naphthalene-1,4-dicarbonitrile reveal solid and tubular structures with good crystallinity and distinct optical properties. The fluorescence emission spectra of these microstructures show a red-shift compared to the NDC solution, indicating the potential for optical applications (Jiang Zi, 2011).
Chemical Properties Analysis
Naphthalene-1,4-dicarbonitrile and its derivatives exhibit a variety of chemical properties, including those related to their photophysical behavior. A study on donor-acceptor naphthalenecarbonitrile derivatives with amine substituents illustrated how the substitution position significantly impacts the ground-state absorption and excited-state properties (Phillips et al., 2020). This suggests a rich area of exploration for the tuning of optical and electronic properties through molecular design.
Applications De Recherche Scientifique
Application in Synthesis and Crystallography
- Scientific Field : Chemistry, specifically Organic Synthesis and Crystallography .
- Summary of the Application : Naphthalene-1,4-dicarbonitrile is used in the synthesis of other organic compounds. It’s particularly used in the synthesis of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile .
- Methods of Application or Experimental Procedures : The synthesis involves a three-step process. The key intermediate triazine is prepared by diazotisation of the commercially available naphthalene-1,8-diamine with isoamyl nitrite in acetic acid and ethanol. The next step is a Sandmeyer reaction of triazine with conc HCl catalysed by copper turnings, which gives 8-chloronaphthalen-1-amine. The final step is a Sandmeyer reaction with 8-chloronaphthalen-1-amine, which gives naphthalene-1,8-dicarbonitrile .
- Results or Outcomes : The synthesis process yields naphthalene-1,8-dicarbonitrile in 81% yield .
Application in Optical Brighteners and Dyes Synthesis
- Scientific Field : Chemistry, specifically Dye Chemistry .
- Summary of the Application : Naphthalene-1,4-dicarbonitrile is used as an intermediate for the synthesis of optical brighteners and dyes from naphtholactams .
- Results or Outcomes : The outcome is the production of optical brighteners or dyes that can be used in various applications, such as textile manufacturing, paper production, and more .
Application in Biological Studies
- Scientific Field : Biology .
- Summary of the Application : Naphthalene-1,4-dicarbonitrile is used in biological studies as electron transfer mechanism of nucleic acid precursors and ctDNA with protein enzymes and several fluorescence probes in both static and excited states .
- Results or Outcomes : The outcome is a better understanding of electron transfer mechanisms in biological systems, which can have implications for understanding cellular processes and disease mechanisms .
Safety And Hazards
Propriétés
IUPAC Name |
naphthalene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSWQOUPJQWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184374 | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,4-dicarbonitrile | |
CAS RN |
3029-30-9 | |
| Record name | 1,4-Naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6DS2Q5U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)






